![molecular formula C18H14N4OS3 B2769950 N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-53-3](/img/structure/B2769950.png)
N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as BTTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Biological Activities and Molecular Docking
A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides have been synthesized and evaluated for their biological activities including antioxidant, haemolytic, antibacterial, and urease inhibition. These compounds showed moderate to good activities across the tests, with significant activity observed in urease inhibition. Molecular docking studies indicated these derivatives bind to the non-metallic active site of the urease enzyme, suggesting potential for designing urease inhibitors (Gull et al., 2016).
Anticancer and Antitumor Activities
Some derivatives of N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have been studied for their antitumor activity. For example, derivatives bearing different heterocyclic rings were synthesized and evaluated for potential antitumor activity in vitro against a range of human tumor cell lines. Compounds showed considerable anticancer activity against some cancer cell lines, providing a basis for further investigation into their therapeutic potential (Yurttaş et al., 2015).
Antimicrobial and Antifungal Activities
A study on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety demonstrated good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against specific pathogens. These findings suggest the compound's derivatives can serve as potential templates for developing new antiviral and antibacterial agents (Tang et al., 2019).
Synthesis and Characterization
The compound's derivatives have been synthesized and characterized for potential use in various applications, including the development of new pharmaceuticals. These studies often involve advanced synthetic techniques and detailed analytical characterization to understand the compound's properties and potential applications (Janardhan et al., 2014).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS3/c1-11-6-8-12(9-7-11)16-21-18(26-22-16)24-10-15(23)20-17-19-13-4-2-3-5-14(13)25-17/h2-9H,10H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWPWCIDFFSIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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